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Compound of Interest

Compound Name: (S)-Nornicotine-d4

CAS No.: 92761-98-3

Cat. No.: B569269

Get Quote

Chemical Properties, Analytical Applications, and Metabolic Context

Executive Summary
(S)-Nornicotine-d4 (Pyridine-d4) is the stable isotope-labeled analog of (S)-nornicotine, a

primary metabolite of nicotine and a minor tobacco alkaloid. It serves as the critical internal

standard (IS) for the accurate quantification of nornicotine in biological matrices (plasma, urine,

hair) via LC-MS/MS and GC-MS. Its value lies in its ability to compensate for matrix effects,

extraction variability, and ionization suppression, specifically due to the deuterium labeling on

the pyridine ring, which ensures isotopic stability and prevents back-exchange during aqueous

workups.

Physicochemical Profile
The chemical integrity of (S)-Nornicotine-d4 is defined by the stability of the deuterium label

on the aromatic pyridine ring. Unlike labile protons on the amine or chiral center, the aromatic

deuteriums are resistant to exchange under physiological and standard analytical conditions.
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Property Specification

Chemical Name 3-[(2S)-pyrrolidin-2-yl]pyridine-2,4,5,6-d4

CAS Number 92761-98-3 (S-isomer); 66148-18-3 (Racemate)

Molecular Formula C₉H₈D₄N₂

Molecular Weight 152.23 g/mol

Isotopic Purity ≥ 99% Deuterated forms (d1-d4)

Solubility Methanol, DMSO, Ethanol, Water (High)

pKa (Approx.)
pKa₁: ~3.4 (Pyridine N); pKa₂: ~10.1 (Pyrrolidine

N)

Appearance Colorless to pale yellow oil (Hygroscopic)

Storage -20°C, Inert atmosphere (Argon/Nitrogen)

Stability & Handling[2]
Hygroscopicity: The secondary amine moiety makes the compound hygroscopic and prone

to carbonate formation upon exposure to atmospheric CO₂. It is typically supplied as a

solution in methanol or as a hydrochloride salt to enhance stability.

Isotopic Stability: The deuterium atoms are located at positions 2, 4, 5, and 6 of the pyridine

ring. These positions are chemically inert to H-D exchange during standard acid/base

extraction protocols, unlike the N-H proton of the pyrrolidine ring.

Analytical Methodology: LC-MS/MS
The quantification of nornicotine requires rigorous chromatographic separation from its isobaric

interferences and structural analogs (e.g., anabasine).[1] The use of (S)-Nornicotine-d4 allows

for correction of signal suppression common in ESI+ modes.

Mass Spectrometry Transitions (MRM)
In electrospray ionization (ESI+), the parent ion forms via protonation of the pyrrolidine

nitrogen. Fragmentation is driven by the cleavage of the internuclear bond or the pyrrolidine
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ring.

Parent Ion (M+H)⁺: m/z 153.2

Primary Product Ion (Quantifier): m/z 84.1 (Pyridine-d4 ring fragment)

Mechanism:[2][3][4] The unlabelled nornicotine produces a characteristic pyridyl cation at

m/z 80. The d4-label on the pyridine ring shifts this fragment by +4 Da to m/z 84.

Secondary Product Ion (Qualifier): m/z 136.1 (Loss of NH₃)

Mechanism:[2][3][4] Loss of ammonia from the pyrrolidine ring retains the deuterated

pyridine structure (153 - 17 = 136).

Analyte
Precursor
(m/z)

Product (m/z)
Collision
Energy (eV)

Role

(S)-Nornicotine 149.1 80.1 25 Quantifier

(S)-Nornicotine 149.1 132.1 20 Qualifier

(S)-Nornicotine-

d4
153.2 84.1 25 Internal Standard

Chromatographic Separation Strategy
Nornicotine is highly polar and basic. Traditional C18 columns often yield poor retention and

peak tailing.

Column Selection:Biphenyl or HILIC phases are superior. Biphenyl columns provide

enhanced selectivity for the aromatic pyridine ring via pi-pi interactions.

Mobile Phase: High pH (ammonium bicarbonate, pH 10) or acidic conditions (ammonium

formate, pH 3) are used.

Expert Insight: While high pH improves retention by suppressing ionization of the

secondary amine, it can degrade silica columns. A Biphenyl column with 10mM
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Ammonium Formate (pH 3.0) / Methanol gradient is the robust standard for biological

extracts.

Experimental Protocol: Solid Phase Extraction
(SPE)
Due to the high polarity of nornicotine, Liquid-Liquid Extraction (LLE) often suffers from poor

recovery. Mixed-mode Cation Exchange (MCX) SPE is the self-validating protocol of choice,

utilizing the basicity of the pyrrolidine nitrogen (pKa ~10.1) for retention.

Validated Workflow
Sample Pre-treatment: Aliquot 200 µL Plasma/Urine. Add 20 µL (S)-Nornicotine-d4 working

solution (100 ng/mL). Dilute with 200 µL 2% Formic Acid (to ionize the amine).

Conditioning: MCX Cartridge (30 mg). 1 mL Methanol -> 1 mL Water.

Loading: Load pre-treated sample slowly.

Wash 1 (Aqueous): 1 mL 2% Formic Acid (Removes proteins/neutrals).

Wash 2 (Organic): 1 mL Methanol (Removes hydrophobic interferences; Nornicotine remains

bound ionically).

Elution: 1 mL 5% Ammonium Hydroxide in Methanol. (Neutralizes the amine, breaking the

ionic interaction).

Reconstitution: Evaporate to dryness (N₂ stream, <40°C). Reconstitute in Mobile Phase A.

Metabolic Context & Toxicology
Understanding the metabolic placement of Nornicotine is vital for interpreting pharmacokinetic

data. It is a central node in nicotine metabolism, serving as both a product of CYP2A6

demethylation and a precursor to the carcinogenic tobacco-specific nitrosamine, N'-

Nitrosonornicotine (NNN).

Pathway Visualization
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The following diagram illustrates the metabolic flux and the specific point of quantitation using

the d4-standard.
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Caption: Metabolic pathway of Nicotine showing Nornicotine formation and its downstream

conversion to NNN. The d4-IS is used to quantify the central Nornicotine pool.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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